1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene

説明

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

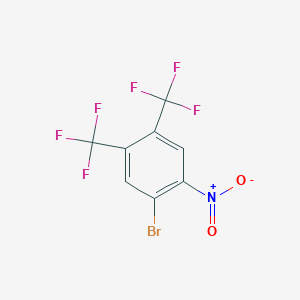

This compound represents a complex aromatic molecule bearing multiple electronegative substituents that significantly influence its chemical and physical properties. The compound's molecular formula C8H2BrF6NO2 indicates the presence of eight carbon atoms, two hydrogen atoms, one bromine atom, six fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 338.00 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system assigns this compound the systematic name this compound, which precisely describes the substitution pattern on the aromatic ring.

The molecular structure features a benzene ring with four distinct substituents positioned at specific carbon atoms. The bromine atom occupies position 1, serving as the reference point for numbering the aromatic carbons. Adjacent to the bromine at position 2, a nitro group (-NO2) introduces significant electron-withdrawing character through both inductive and resonance effects. Positions 4 and 5 each bear trifluoromethyl groups (-CF3), which are among the most electronegative substituents in organic chemistry. This particular arrangement creates a molecule with substantial electronic asymmetry and pronounced electron deficiency throughout the aromatic system.

Table 1: Molecular Properties of this compound

The chemical identity of this compound can be further characterized through various molecular descriptors and computational representations. The Simplified Molecular Input Line Entry System representation C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)N+[O-] provides a linear notation that captures the complete molecular connectivity. The International Chemical Identifier string InChI=1S/C8H2BrF6NO2/c9-6-4(7(10,11)12)1-3(16(17)18)2-5(6)8(13,14)15/h1-2H offers another standardized method for representing the molecular structure. These various identification systems ensure unambiguous communication of the compound's structure across different chemical databases and research applications.

The electronic structure of this compound reflects the cumulative influence of its multiple electronegative substituents. Each trifluoromethyl group contributes significant electronegativity that falls between fluorine and chlorine on the electronegativity scale. The nitro group adds additional electron-withdrawing capability through its formal positive charge on nitrogen and the presence of two electronegative oxygen atoms. Meanwhile, the bromine atom, while less electronegative than the other substituents, still contributes to the overall electron-deficient character of the aromatic system. This combination of substituents creates a molecule with distinctive reactivity patterns and physical properties that distinguish it from simpler halogenated aromatics.

Historical Context in Organofluorine Chemistry

The development of this compound represents a sophisticated achievement within the broader historical evolution of organofluorine chemistry, a field that has undergone remarkable transformation since its inception in the early nineteenth century. The foundational work in organofluorine chemistry began with pioneering discoveries by early chemists who recognized the unique properties that fluorine could impart to organic molecules. Alexander Borodin, better known as a classical composer, made significant contributions to organofluorine chemistry in 1862 by demonstrating the first nucleophilic replacement of a halogen atom with fluoride, establishing the halogen exchange methodology that remains fundamental to modern fluorine chemistry.

The actual first synthesis of an organofluorine compound occurred even earlier, when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate in 1835. This pioneering work established the groundwork for subsequent developments in the field, though the early researchers faced significant challenges due to the reactive and dangerous nature of elemental fluorine. Formation of aromatic carbon-fluorine bonds was first accomplished through diazofluorination by Schmitt and colleagues in 1870, followed by improved methods developed by Lenz in 1877. These early achievements in aromatic fluorination laid the essential foundation for the complex polyhalogenated compounds that would emerge in later decades.

A pivotal advancement occurred in 1927 when Schiemann developed an aromatic fluorination methodology using diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This Schiemann reaction became a cornerstone technique that enabled reliable introduction of fluorine atoms into aromatic systems and remains in use for manufacturing fluoroaromatic compounds today. The method provided chemists with a practical route to access fluorinated aromatics, setting the stage for more complex synthetic endeavors involving multiple fluorine-containing substituents.

Table 2: Historical Milestones in Organofluorine Chemistry Development

The development of trifluoromethyl group chemistry represents another crucial historical thread that directly relates to compounds like this compound. Frédéric Swarts made groundbreaking contributions in 1892 by developing synthetic methods based on antimony fluoride, demonstrating that benzotrichloride could react with antimony trifluoride to form trifluoromethyl-containing compounds. This work established the first reliable method for introducing trifluoromethyl groups into organic molecules, creating a foundation for the sophisticated polyhalogenated aromatics that would follow. The Swarts reaction became a fundamental technique in organofluorine chemistry, enabling access to compounds with multiple trifluoromethyl substituents.

The medicinal and industrial significance of trifluoromethyl groups became apparent in the twentieth century, when F. Lehmann first investigated their relationship to biological activity in 1927. This recognition of the unique properties imparted by trifluoromethyl groups drove continued development of synthetic methods for their introduction into organic molecules. The trifluoromethyl group's intermediate electronegativity between fluorine and chlorine, combined with its ability to modulate both steric and electronic properties of molecules, made it an attractive target for synthetic chemists working on pharmaceuticals, agrochemicals, and advanced materials. The development of compounds like this compound represents the culmination of these historical advances, combining multiple trifluoromethyl groups with other functional groups to create molecules with precisely tuned properties.

Positional Isomerism in Polyhalogenated Nitroaromatics

Positional isomerism in polyhalogenated nitroaromatic compounds represents a fundamental aspect of structural chemistry that significantly influences molecular properties, reactivity patterns, and analytical behavior. The phenomenon occurs when identical functional groups occupy different positions on an aromatic ring, creating distinct compounds with the same molecular formula but different physical and chemical properties. In the context of this compound, understanding positional isomerism provides crucial insights into how the specific arrangement of substituents influences the compound's unique characteristics and distinguishes it from related structures with alternative substitution patterns.

The impact of positional isomerism on chemical reactivity becomes particularly pronounced in compounds containing multiple electronegative substituents, as demonstrated in recent studies of azido-nitro substituted derivatives. Research has revealed that the relative positions of electron-withdrawing groups can dramatically affect reaction pathways, with ortho relationships between certain substituents enabling domino reactions, salt formation, cyclization, and nucleophilic substitution processes that are not observed in other positional arrangements. These findings highlight how subtle changes in substitution patterns can lead to fundamentally different chemical behavior, emphasizing the importance of precise structural characterization in polyhalogenated nitroaromatics.

Advanced analytical techniques have been developed specifically to differentiate positional isomers of nitro-substituted aromatic compounds, particularly through mass spectrometry approaches. Studies of positional isomers in nitro-substituted tetraphenylporphyrin systems have demonstrated that collisional activation of molecular ions produces characteristic fragmentation patterns that enable ready differentiation between isomers. The diagnostic ions formed during these processes reflect intramolecular cyclization reactions triggered by interactions between nitro substituents and neighboring aromatic systems, providing unique spectroscopic signatures for each positional isomer. These analytical advances have proven essential for characterizing complex polyhalogenated nitroaromatics where traditional spectroscopic methods may provide ambiguous results.

Table 3: Analytical Approaches for Positional Isomer Differentiation

Chromatographic separation techniques have proven particularly valuable for analyzing positional isomers of polyhalogenated compounds, with pentafluorophenyl stationary phases showing exceptional selectivity for these applications. The pentafluorophenyl phase functions as an electron acceptor, interacting strongly with Lewis base compounds such as nitrobenzenes and methoxybenzenes through electronic interactions and π-π stacking mechanisms. This selectivity enhancement becomes especially pronounced when functional groups are located on aromatic or other rigid ring systems, enabling complete separation of positional isomers that cannot be resolved using conventional reversed-phase chromatography methods. The molecular architecture of the pentafluorophenyl phase provides optimal interactions with polyhalogenated aromatics, making it an ideal analytical tool for compounds like this compound and its positional isomers.

The electronic effects of different substitution patterns in polyhalogenated nitroaromatics create distinct molecular environments that influence both reactivity and spectroscopic properties. Linkage isomerism studies in transition metal complexes have revealed how the connectivity of ambidentate ligands can dramatically affect complex properties despite unchanged molecular formulas. Similar principles apply to organic positional isomers, where the spatial arrangement of electron-withdrawing groups creates different electronic environments that influence molecular reactivity, stability, and physical properties. Understanding these relationships becomes crucial for predicting the behavior of complex molecules like this compound, where the specific positioning of bromine, nitro, and trifluoromethyl groups creates a unique electronic environment that distinguishes it from alternative positional arrangements.

特性

IUPAC Name |

1-bromo-2-nitro-4,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF6NO2/c9-5-1-3(7(10,11)12)4(8(13,14)15)2-6(5)16(17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJNLAOEXTXBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381759 | |

| Record name | 1-bromo-2-nitro-4,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229957-08-8 | |

| Record name | 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229957-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-2-nitro-4,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of Trifluoromethylated Nitrobenzene Derivatives

A key step in preparing 1-bromo-2-nitro-4,5-bis(trifluoromethyl)benzene is the selective bromination of a nitro-substituted bis(trifluoromethyl)benzene. The bromination is generally carried out under controlled temperature and solvent conditions to avoid polybromination or undesired side reactions.

- Reagents and Conditions: Liquid bromine or N-bromosuccinimide (NBS) as the brominating agent.

- Catalysts: Iron powder or iron(III) bromide can be used to facilitate electrophilic bromination.

- Solvents: Carbon tetrachloride (CCl4) or chloroform (CHCl3) are preferred organic solvents due to their inertness and ability to dissolve reactants.

- Temperature: Controlled addition of bromine at 40-50°C followed by heating to 80-100°C to complete the reaction.

A representative method adapted from related trifluoromethylated bromobenzene syntheses is:

| Step | Reagents/Conditions | Details |

|---|---|---|

| 1 | Mix 1,2,4-trifluorobenzene, iron powder in CCl4 | Stir and heat to ~45°C |

| 2 | Add liquid bromine dropwise over 3-4 hours | Maintain 43-48°C |

| 3 | Heat to 62-68°C, add azobisisobutyl cyanide (radical initiator) | Stir 1-4 hours |

| 4 | Heat to 82-102°C, react for 3-5 hours | Complete bromination |

| 5 | Work-up: wash with sodium bisulfite, sodium hydroxide, dry, filter, concentrate | Purify product to >99% purity by HPLC |

This method yields high-purity brominated trifluoromethylbenzene derivatives with yields ranging from 57% to 68% depending on precise reagent ratios and reaction times.

Nitration of Brominated Bis(trifluoromethyl)benzene

Nitration is typically performed either before or after bromination depending on the stability and reactivity of intermediates.

- Reagents: Mixed acid (concentrated nitric acid and sulfuric acid) is the classical nitrating agent.

- Temperature: Low temperature (0-5°C) to control mono-nitration and minimize side reactions.

- Solvent: Usually neat acid mixture or acetic acid as solvent.

- Regioselectivity: The presence of bromine and trifluoromethyl groups directs nitration to the ortho or para positions relative to substituents.

Careful control of nitration conditions avoids over-nitration or oxidation of sensitive groups.

Alternative Synthetic Routes

- Stepwise Functionalization: Starting from 4,5-bis(trifluoromethyl)benzene, sequential bromination and nitration can be optimized to obtain the target compound.

- Use of Directed Metalation: Lithiation or magnesiation at specific positions followed by quenching with bromine or nitronium sources can provide regioselective substitution.

- Use of Protecting Groups: Temporary protection of sensitive groups during bromination or nitration steps to improve yields and selectivity.

Reaction Parameters and Optimization

Based on related syntheses of 1-bromo-2,4,5-trifluorobenzene (a structurally related compound), the following parameters are critical:

| Parameter | Optimal Range/Value | Effect on Reaction |

|---|---|---|

| Molar ratio (substrate:bromine) | 1 : 0.75 - 1.25 | Controls degree of bromination |

| Iron powder amount | 0.025 - 0.050 molar ratio | Catalyst for bromination |

| Azobisisobutyl cyanide | 0.002 - 0.006 molar ratio | Radical initiator for bromination |

| Solvent volume | 250 - 300 ml per mol substrate | Ensures proper dissolution and heat control |

| Temperature during bromine addition | 43 - 48°C | Controls rate of bromine addition |

| Reaction temperature | 82 - 102°C | Completes bromination |

| Reaction time | 3 - 5 hours | Ensures full conversion |

Adjusting these parameters influences yield and purity. For example, increasing iron powder slightly improves yield but may increase impurities.

Purification and Characterization

- Purification: After reaction completion, the mixture is washed with sodium bisulfite to remove excess bromine, then with sodium hydroxide to neutralize acids.

- Drying: Organic phase is dried over anhydrous magnesium sulfate.

- Isolation: Filtration and concentration under reduced pressure yield the crude product.

- Purity: High-performance liquid chromatography (HPLC) confirms purity >99%.

- Structural Confirmation: Proton nuclear magnetic resonance (1H-NMR) shows characteristic aromatic proton signals, consistent with substitution pattern.

Summary Table of Preparation Conditions and Yields

| Entry | Substrate (g, mmol) | Bromine (g, mmol) | Iron Powder (g, mmol) | Azobisisobutyl Cyanide (mg, mmol) | Temp (°C) | Time (h) | Solvent (ml) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 13.2 (100) | 12.0 (75) | 0.16 (2.86) | 49 (0.298) | 45-82 | 9 | 25 | 57 | 99.2 |

| 2 | 13.2 (100) | 12.0 (75) | 0.20 (3.57) | 66 (0.402) | 45-92 | 8 | 25 | 66 | 99.2 |

| 3 | 13.2 (100) | 12.0 (75) | 0.25 (4.46) | 82 (0.499) | 45-102 | 9 | 25 | 64 | 99.2 |

| 4 | 13.2 (100) | 16.0 (100) | 0.16 (2.86) | 49 (0.298) | 45-82 | 9 | 25 | 61 | 99.2 |

| 5 | 13.2 (100) | 16.0 (100) | 0.25 (4.46) | 82 (0.50) | 45-102 | 9 | 25 | 68 | 99.2 |

Research Findings and Considerations

- The use of iron powder as a catalyst and azobisisobutyl cyanide as a radical initiator improves bromination efficiency and selectivity.

- Carbon tetrachloride is preferred as solvent for its inertness and ability to dissolve both reactants and catalysts.

- Slow addition of bromine at controlled temperature prevents over-bromination and side reactions.

- The nitro group’s strong electron-withdrawing effect and the steric influence of bis(trifluoromethyl) groups require careful control of reaction conditions to achieve desired regioselectivity.

- Purification steps involving sodium bisulfite and sodium hydroxide washes effectively remove residual bromine and acidic impurities.

- The methodology offers a cost-effective, high-yield, and environmentally friendlier alternative compared to older methods using more expensive or complex starting materials.

化学反応の分析

Types of Reactions

1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Cross-Coupling: Reagents such as boronic acids or esters, along with palladium catalysts, are commonly used.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Reduction: The major product is the corresponding amine.

Cross-Coupling: The products are typically biaryl compounds with various functional groups.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Intermediates

1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl groups enhance the lipophilicity and metabolic stability of drug candidates, making it valuable in the development of pharmaceuticals targeting various diseases. For instance, it has been explored in the synthesis of compounds related to diabetes management and other therapeutic areas .

Case Study: Sotagliflozin

In research related to Sotagliflozin, a dual SGLT1 and SGLT2 inhibitor for diabetes treatment, 1-bromo derivatives have been utilized to modify the pharmacokinetic properties of the drug. The incorporation of trifluoromethyl groups has been shown to improve efficacy and reduce side effects .

Materials Science

Fluorinated Polymers

The compound is also significant in materials science, particularly in the synthesis of fluorinated polymers. These polymers exhibit unique thermal and chemical resistance properties due to the presence of trifluoromethyl groups. They are used in applications ranging from coatings to advanced electronic materials.

Case Study: Optical Waveguide Materials

Research indicates that this compound can be used as an intermediate in developing optical waveguide materials. These materials are essential for telecommunications and data transmission technologies due to their ability to guide light with minimal loss .

Organic Synthesis

Reagent in Chemical Reactions

This compound is employed as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. Its bromine atom serves as a leaving group, facilitating the formation of new carbon-carbon bonds.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Acts as an electrophile where nucleophiles can attack the aromatic ring. |

| Coupling Reactions | Utilized in Suzuki and Stille coupling reactions to form complex organic molecules. |

Environmental Applications

Potential Use in Environmental Chemistry

Due to its stability and resistance to degradation, there is ongoing research into utilizing this compound in environmental applications such as tracking pollutants or as a marker in environmental studies. Its unique chemical structure allows it to be monitored effectively in various environmental matrices.

作用機序

The mechanism of action of 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in different applications .

類似化合物との比較

1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1)

Structural Differences : Lacks the nitro group at position 2, with bromine and two -CF₃ groups at positions 1, 3, and 5.

Applications :

- Widely used in Grignard reagent synthesis (e.g., (3,5-bis(trifluoromethyl)phenyl)magnesium bromide) for cross-coupling reactions .

- Key substrate in photochemical C–C bond formation and catalytic amination reactions, yielding products with 57–87% efficiency .

- Commercially available in gram to kilogram quantities (>95% purity) from suppliers like Kanto Reagents . Regulatory Status: No explicit restrictions noted in the evidence.

1,4-Dibromo-2,5-bis(trifluoromethyl)benzene (CAS 2375-96-4)

Structural Differences: Contains two bromine atoms (positions 1 and 4) and two -CF₃ groups (positions 2 and 5). Applications: Limited details in evidence, but its dibromo structure suggests utility in polymerization or as a bifunctional electrophile.

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene

Structural Differences : Replaces the nitro group with a methylsulfonyl (-SO₂CH₃) group at position 2 and a single -CF₃ group at position 4.

Applications : Valued in medicinal chemistry for its dual electron-withdrawing groups, enabling nucleophilic aromatic substitutions or as a precursor in drug discovery .

Other Brominated Bis(trifluoromethyl)benzene Derivatives

- 1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1) : Lower similarity (0.95) due to fewer -CF₃ groups and simpler substituents, limiting applications to basic aromatic substitutions .

Data Table: Comparative Analysis

Key Research Findings and Trends

1-Bromo-3,5-bis(trifluoromethyl)benzene demonstrates superior versatility in Pd/Cu-catalyzed reactions, achieving 87% yield in gram-scale aminations .

Synthetic Utility :

- Brominated bis(trifluoromethyl)benzenes are preferred for hydrophobic ligand design (e.g., in oligonucleotides) due to -CF₃ groups enhancing lipid solubility .

Regulatory and Commercial Considerations :

- Discontinuation of the target compound may reflect challenges in nitro-group introduction or market demand shifts. Alternatives like 1-Bromo-3,5-bis(trifluoromethyl)benzene dominate due to scalability and established protocols .

生物活性

1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene is a fluorinated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and nitro groups along with trifluoromethyl substituents, influences its biological activity. This article provides an in-depth exploration of the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C7H2BrF6N2O2, with a molecular weight of 315.99 g/mol. The trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, which can affect the compound's interaction with biological systems.

Cytotoxicity and Anticancer Activity

This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro assays conducted on human colon adenocarcinoma cells demonstrated that related nitroaniline derivatives exhibit significant cytotoxicity, suggesting that this compound may also possess similar properties .

Table 1: Cytotoxicity Assays of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Nitroaniline A | LoVo (Colon) | 15 | |

| Nitroaniline B | HeLa (Cervical) | 20 | |

| This compound | TBD | TBD | TBD |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting enzymes involved in cellular metabolism.

- DNA Interaction : Similar compounds have been shown to intercalate into DNA or form adducts, leading to cytotoxic effects.

- Reactive Oxygen Species (ROS) Generation : Compounds with nitro groups can generate ROS upon reduction within cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several studies have explored the effects of related compounds on various biological systems:

- A study on substituted nitroanilines revealed that the introduction of electron-withdrawing groups like trifluoromethyl significantly altered their reactivity and biological profile . This suggests that this compound may exhibit unique interactions compared to its analogs.

- Another research highlighted the role of brominated compounds in modulating the activity of certain enzymes associated with cancer progression. This indicates a potential avenue for further exploration in developing targeted therapies.

Q & A

Q. What are the recommended synthetic routes for preparing 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene?

The synthesis typically involves sequential functionalization of a benzene core. A plausible route includes:

Bromination and trifluoromethylation : Start with a brominated benzene derivative (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene, CAS 328-70-1 ) and introduce nitro groups via nitration.

Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled conditions to avoid over-nitration. Steric hindrance from the trifluoromethyl groups may necessitate elevated temperatures or extended reaction times.

Purification : Column chromatography or recrystallization (e.g., using dichloromethane/hexane) to isolate the product. Purity validation via HPLC (>95% by HPLC ) is critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹⁹F NMR : Identifies trifluoromethyl groups (δ ~ -60 to -65 ppm) and monitors electronic effects from substituents .

- ¹H/¹³C NMR : Assigns aromatic protons and carbons, with deshielding effects from nitro and bromine groups.

- Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., [M]⁺ at m/z 293.004 for the bromo-bis(trifluoromethyl) precursor ).

- X-ray crystallography : Resolves steric interactions between substituents, critical for understanding reactivity .

Q. What are the primary reactivity patterns observed in this compound?

- Bromine displacement : The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids.

- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling further functionalization.

- Electrophilic substitution : Limited by electron-withdrawing groups (NO₂, CF₃), but directed by steric accessibility (e.g., meta to bulky substituents).

Advanced Research Questions

Q. How does the steric and electronic environment influence regioselectivity in substitution reactions?

The compound’s regioselectivity is governed by:

- Electron-withdrawing effects : Nitro and trifluoromethyl groups deactivate the ring, directing incoming nucleophiles/electrophiles to less hindered positions.

- Steric hindrance : The 4,5-bis(trifluoromethyl) groups create a crowded ortho/para environment, favoring meta substitution. Computational studies (DFT) can predict reactivity by analyzing LUMO localization .

Q. What are the challenges in achieving high purity, and how can they be addressed?

- Byproduct formation : Nitration may yield dinitro derivatives; optimize reaction time and temperature to suppress over-nitration.

- Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., 70:30 acetonitrile/water) to separate isomers. Validate purity via melting point analysis (e.g., mp 45–46°C for structurally similar bromo-ketones ).

Q. How does the compound’s stability vary under different conditions (thermal, light, moisture)?

- Thermal stability : Decomposition occurs above 150°C, evidenced by TGA-DSC studies. Store at 0–6°C for long-term stability .

- Light sensitivity : UV-Vis studies show degradation under UV light; amber glassware is recommended .

- Moisture sensitivity : Hygroscopic trifluoromethyl groups require anhydrous storage (desiccator with P₂O₅).

Q. What computational methods are used to predict reactivity and intermolecular interactions?

- Molecular docking : Predicts binding affinity with biological targets using XLogP3 (3.7) for solubility modeling .

- DFT calculations : Analyzes frontier molecular orbitals (HOMO/LUMO) to map reactive sites .

Q. How can this compound act as a precursor in synthesizing complex molecules?

- Pharmaceutical intermediates : Use in Heck reactions to introduce aryl groups into drug scaffolds.

- Ligand synthesis : React with phosphines to create bulky ligands for transition-metal catalysis.

- Polymer chemistry : Serve as a monomer in step-growth polymerization for fluorinated polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。